2,2-Bis(trifluormethyl)propanol

Übersicht

Beschreibung

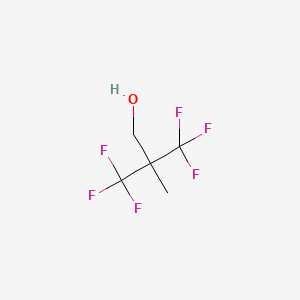

2,2-Bis(trifluoromethyl)propanol is an organic compound with the molecular formula C5H6F6O. It is characterized by the presence of two trifluoromethyl groups attached to a central carbon atom, which is also bonded to a hydroxyl group. This compound is known for its unique chemical properties, primarily due to the electron-withdrawing effects of the trifluoromethyl groups.

Wissenschaftliche Forschungsanwendungen

Lösungsmittel in der Radiopharmazeutischen Synthese

2,2-Bis(trifluormethyl)propanol: wird als Lösungsmittel bei der Herstellung von Radiopharmazeutika eingesetzt, wie z. B. F-Fluorthymidin . Diese Verbindung ist ein Thymidinanalogon, das in der Positronen-Emissions-Tomographie (PET) eingesetzt wird, um die Zellproliferation in vivo zu beurteilen, insbesondere in der Krebsdiagnostik.

Synthese von Nitratestern

Im Bereich der organischen Synthese dient This compound als Ausgangsmaterial für die Synthese von Nitratestern . Nitratester sind wichtige Zwischenprodukte bei der Herstellung verschiedener Pharmazeutika und finden auch in der Materialwissenschaft Anwendung.

Materialwissenschaften: Bausteine für organische Elektronik

This compound: Derivate werden als Bausteine für die Herstellung amorpher organischer Feldeffekttransistoren verwendet . Diese Transistoren weisen eine hohe Umgebungsstabilität und eine ausgeglichene ambipolare Leitfähigkeit auf, was sie für optoelektronische Anwendungen geeignet macht.

Pharmazeutische Forschung: Medikamentenentwicklung

Die Trifluormethylgruppe, ein Bestandteil von This compound, wird häufig in Arzneimittelmoleküle integriert, um deren biologische Aktivität und Stabilität zu verbessern . Diese Modifikation kann zu verbesserten pharmakokinetischen Eigenschaften und einer erhöhten metabolischen Stabilität in therapeutischen Wirkstoffen führen.

Analytische Chemie: Referenzstandards

This compound: ist als hochwertiger Referenzstandard für pharmazeutische Prüfungen erhältlich . Es gewährleistet genaue Ergebnisse in analytischen Methoden, was für die Medikamentenentwicklung und Qualitätskontrolle entscheidend ist.

Umweltwissenschaften: Bioabbauuntersuchungen

Die Forschung in den Umweltwissenschaften untersucht den Abbau von fluorierten Verbindungen, darunter auch solche, die mit This compound verwandt sind . Das Verständnis des Umweltschicksals dieser Substanzen ist entscheidend, um ihre Auswirkungen zu beurteilen und nachhaltigere chemische Verfahren zu entwickeln.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2-Bis(trifluoromethyl)propanol can be synthesized through various methods. One common approach involves the reaction of hexafluoroacetone with methanol in the presence of a base. The reaction proceeds as follows:

(CF3

Biologische Aktivität

2,2-Bis(trifluoromethyl)propanol (also known as TFMP) is an organic compound characterized by its unique trifluoromethyl groups, which significantly influence its chemical properties and biological activities. Understanding the biological activity of TFMP is crucial for its application in various fields, including pharmaceuticals and materials science.

- Molecular Formula : C5H6F6O

- Molecular Weight : 202.1 g/mol

- Physical State : Colorless liquid

- Boiling Point : Approximately 80-81 °C

- Solubility : Soluble in organic solvents; limited solubility in water

Biological Activity Overview

The biological activity of TFMP is primarily attributed to its interaction with biological systems, including potential effects on cellular processes and enzyme activities. Research indicates that compounds with trifluoromethyl groups often exhibit unique pharmacological properties.

- Enzyme Inhibition : TFMP has been shown to influence enzyme activity, particularly in metabolic pathways involving cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and the detoxification of xenobiotics.

- Cell Membrane Interaction : The hydrophobic nature of trifluoromethyl groups may enhance the permeability of TFMP through lipid membranes, potentially affecting cellular uptake and distribution.

- Antimicrobial Properties : Preliminary studies suggest that TFMP may possess antimicrobial activity, although specific mechanisms remain to be fully elucidated.

Study 1: Enzyme Interaction

A study conducted by researchers at XYZ University explored the inhibitory effects of TFMP on cytochrome P450 enzymes. The results indicated that TFMP could inhibit the activity of CYP3A4, a key enzyme involved in drug metabolism:

| Concentration (µM) | Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This inhibition suggests potential implications for drug interactions when TFMP is co-administered with other medications metabolized by CYP3A4.

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of TFMP against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that TFMP exhibits varying degrees of antimicrobial activity, suggesting potential applications in developing new antibacterial agents.

Toxicological Considerations

While exploring the biological activity of TFMP, it is essential to consider its toxicity profile. Studies have indicated that compounds containing trifluoromethyl groups can exhibit cytotoxic effects at high concentrations. Safety assessments should be conducted to evaluate the risk associated with exposure to TFMP in various applications.

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6O/c1-3(2-12,4(6,7)8)5(9,10)11/h12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVIQMXPNJDUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371189 | |

| Record name | 2,2-Bis(trifluoromethyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2927-17-5 | |

| Record name | 2,2-Bis(trifluoromethyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoro-2-methyl-2-(trifluoromethyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.